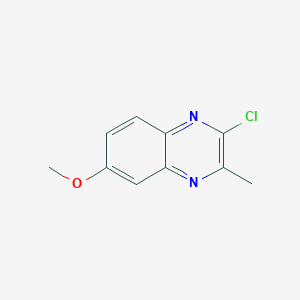
2-氯-6-甲氧基-3-甲基喹喔啉
描述
“2-Chloro-6-methoxy-3-methylquinoxaline” is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.64 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-methoxy-3-methylquinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted at the 2nd position with a chlorine atom, at the 6th position with a methoxy group, and at the 3rd position with a methyl group .
Physical And Chemical Properties Analysis
“2-Chloro-6-methoxy-3-methylquinoxaline” is a solid compound with a molecular weight of 208.64 g/mol. The empirical formula is C10H9ClN2O .
科学研究应用
抗结核应用
发现喹喔啉衍生物作为抗结核药物:研究已经确定了喹喔啉衍生物,包括与2-氯-6-甲氧基-3-甲基喹喔啉相关的衍生物,作为潜在的抗结核药物。这些化合物对结核分枝杆菌菌株表现出不同程度的有效性,其中一些对人类细胞系显示出显著的活性和低毒性。这表明它们有望成为结核病的治疗药物(Srinivasarao et al., 2020)。
合成具有抗微生物活性的喹喔啉衍生物:另一项研究专注于通过修改2-氯-3-甲基喹喔啉的C2位置的氯基合成各种喹喔啉衍生物。这些化合物经过抗微生物活性测试,表明它们在治疗细菌感染方面具有潜力(Singh et al., 2010)。
合成和结构研究
喹喔啉衍生物的合成和分析:还进行了关于合成和分析各种喹喔啉衍生物的研究,包括与2-氯-6-甲氧基-3-甲基喹喔啉相关的衍生物,用于潜在的生物应用。这些研究涉及了理解它们的化学结构和性质(Jaso et al., 2003)。
硫醚衍生物对抗炎活性的研究:另一个研究领域涉及创建2-氯-3-甲基喹喔啉的硫醚衍生物,并评估它们的抗炎性能。这表明在与炎症相关的疾病中有潜在的治疗应用(Singh et al., 2010)。
材料科学应用
- 喹喔啉中的化学选择性逆转:已经探索了氯-硝基喹喔啉与各种亲核试剂(包括甲氧基)的反应。这些研究有助于理解喹喔啉中的化学选择性,这在材料科学和有机合成中非常重要(Nasielski et al., 2010)。
作用机制
The mechanism of action of “2-Chloro-6-methoxy-3-methylquinoxaline” is not clearly defined as it’s primarily used for research purposes and not intended for human or veterinary use.
属性
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPLJTSILZVYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)
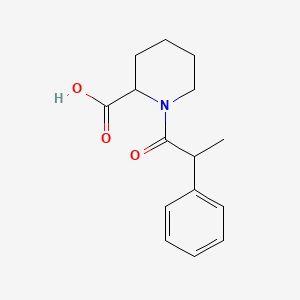
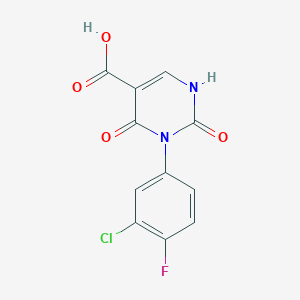

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
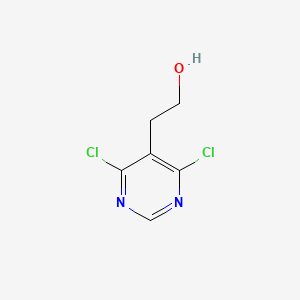
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
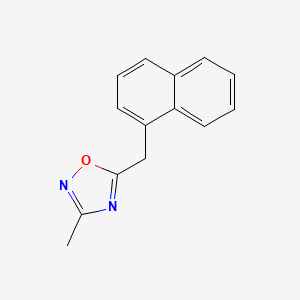
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
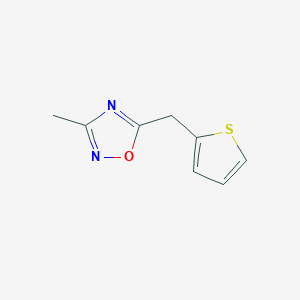
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)